

properties of Thiol-PEG10-propionic acid

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Compound of Interest

Compound Name: HS-Peg10-CH2CH2cooh

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An In-depth Technical Guide to Thiol-PEG10-propionic acid: Properties, Reactivity, and Applications

Introduction

Thiol-PEG10-propionic acid is a heterobifunctional crosslinker that features a terminal thiol group (-SH) and a terminal carboxylic acid group (-COOH) separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. This unique structure provides significant versatility for researchers, scientists, and drug development professionals. The sulfhydryl group offers selective reactivity towards maleimides and metal surfaces, while the carboxylic acid can be conjugated to amines. The PEG linker enhances aqueous solubility, reduces aggregation, and can decrease the immunogenicity of conjugated biomolecules[1][2]. Its application is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand with an E3 ubiquitin ligase ligand[3][4].

Core Properties of Thiol-PEG10-propionic acid

The fundamental properties of Thiol-PEG10-propionic acid are summarized below. These values are critical for experimental design, including calculating molar ratios for conjugation reactions and selecting appropriate solvents.



Property	Value	Source
Synonyms	HS-PEG10-CH2CH2COOH	[3][4][5]
Molecular Formula	C23H46O12S	[4]
Molecular Weight	546.67 g/mol	[3][4]
Appearance	Varies (typically a liquid or semi-solid)	Inferred from propionic acid and PEG properties[6][7]
Solubility	Soluble in water and most organic solvents	The hydrophilic PEG spacer increases solubility in aqueous media[2]
Purity	Typically >95%	[8]
Storage	Store at 4°C or as recommended by the supplier	[3][8]

Chemical Reactivity and Functional Groups

The utility of Thiol-PEG10-propionic acid stems from its two distinct reactive termini, allowing for sequential or orthogonal conjugation strategies.

The Thiol Terminus (-SH)

The terminal thiol group is a potent nucleophile, enabling several key reactions:

- Thiol-Maleimide Addition: It reacts efficiently with maleimide-functionalized molecules to form a stable thioether bond. This Michael-type addition is one of the most common bioconjugation reactions due to its high selectivity for thiols under physiological conditions[9] [10].
- Surface Conjugation: The thiol group has a high affinity for transition metal surfaces, such as gold, silver, and quantum dots, forming a strong bond that is ideal for immobilizing molecules and creating biosensors[8][11][12].
- Disulfide Formation: It can react with other thiols or disulfide-containing reagents (e.g., orthopyridyl disulfide, OPSS) to form reversible disulfide bonds, which are useful in



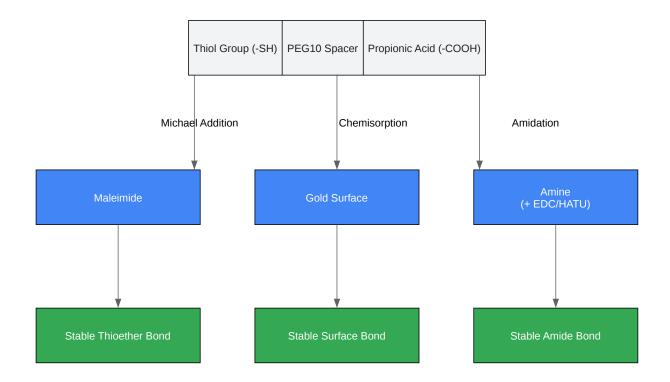
designing stimuli-responsive drug delivery systems that cleave in a reducing environment[1] [8][13].

The Propionic Acid Terminus (-COOH)

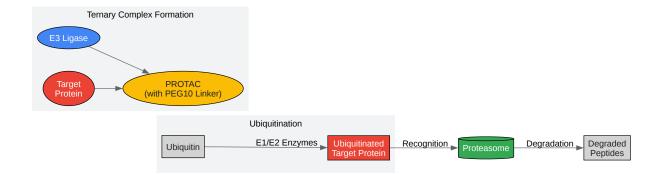
The carboxylic acid group can be activated to react with primary amines:

Amide Bond Formation: In the presence of carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or coupling reagents such as HATU, the carboxylic acid is converted into a reactive ester that readily couples with primary amines on proteins, peptides, or other molecules to form a highly stable amide bond[2][8].

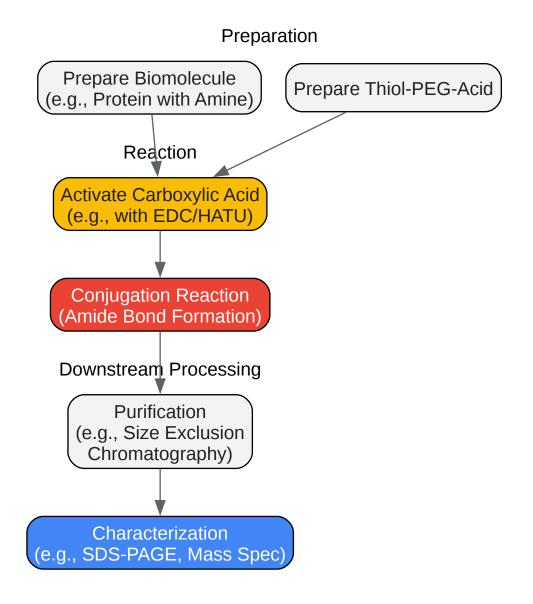












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